![molecular formula C17H21ClN2O2S2 B2382512 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 954702-81-9](/img/structure/B2382512.png)
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
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Description
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O2S2 and its molecular weight is 384.94. The purity is usually 95%.
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Scientific Research Applications
Electrooptic Film Fabrication
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide and similar compounds have applications in electrooptic film fabrication. Heterocyclic "push-pull" chromophores, including variations of this compound, demonstrate significance in thin-film microstructure and nonlinear optical response. These properties are crucial in developing advanced optical and electrooptic materials (Facchetti et al., 2006).
Chemical Kinetics Studies
The kinetics of elimination reactions involving compounds like 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is another area of research interest. Understanding the elimination process, especially in the presence of strong bases, helps in comprehending the behavior of such compounds under different chemical conditions (Kumar & Balachandran, 2008).
Asymmetric Catalysis
These compounds are also explored in asymmetric catalysis, particularly in asymmetric allylic alkylations. The study of how these compounds behave in the presence of different catalysts can lead to the development of more efficient synthetic pathways for producing chiral molecules (Uenishi & Hamada, 2001).
Synthesis of Pyrrolidines
Research also focuses on the synthesis of pyrrolidines using compounds like 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide. Pyrrolidines are valuable in various chemical processes, and their synthesis is important for developing new drugs and materials (Craig, Jones, & Rowlands, 2000).
Transfer Hydrogenation
These compounds find applications in transfer hydrogenation processes. Understanding their role in such reactions can lead to advancements in catalysis and synthetic chemistry, particularly in developing new methods for hydrogenation reactions (Ruff, Kirby, Chan, & O'Connor, 2016).
Molecular and Supramolecular Structures
Studying the molecular and supramolecular structures of these compounds contributes to a better understanding of their chemical properties and potential applications in material science and chemistry (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-3-14(4-6-16)13-24(21,22)19-11-17(15-7-10-23-12-15)20-8-1-2-9-20/h3-7,10,12,17,19H,1-2,8-9,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMTVNWCOYFIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide |
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